5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-(oxan-4-yl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c10-5-7-6-12-13(9(7)11)8-1-3-14-4-2-8/h6,8H,1-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPNYNSSLRKJHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654924 | |
| Record name | 5-Amino-1-(oxan-4-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082745-49-0 | |
| Record name | 5-Amino-1-(oxan-4-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1-(tetrahydro-pyran-4-yl)-1H-pyrazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Michael-Type Addition and Cyclization Approach
A widely reported method for synthesizing 5-amino-1-substituted-1H-pyrazole-4-carbonitriles involves the reaction of hydrazines with (ethoxymethylene)malononitrile under reflux conditions in protic solvents such as ethanol or trifluoroethanol (TFE).
Reagents :
- Hydrazine derivative (e.g., aryl hydrazines or alkyl hydrazines bearing tetrahydropyran substituent).
- (Ethoxymethylene)malononitrile as the electrophilic component.
-
- Solvent: Absolute ethanol or trifluoroethanol preferred for higher yields.
- Atmosphere: Nitrogen to prevent oxidation.
- Temperature: Reflux for 0.5 to 4 hours depending on the hydrazine.
-
- Slowly add (ethoxymethylene)malononitrile to a stirring solution of the hydrazine in ethanol.
- Reflux the mixture under nitrogen.
- After completion, purify the product by column chromatography using hexane/ethyl acetate gradients.
This approach can be adapted for the tetrahydro-2H-pyran-4-yl substituent by using the corresponding hydrazine derivative bearing the tetrahydropyran moiety.
Suzuki Coupling Followed by Deprotection
Another method involves the preparation of pyrazole intermediates substituted with tetrahydropyranyl groups through palladium-catalyzed Suzuki coupling reactions, followed by acid-mediated deprotection to yield the free pyrazole.
Step 1: Suzuki Coupling
- React 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with an appropriate aryl halide (e.g., 4-bromo-2-chlorobenzonitrile) in the presence of bis(triphenylphosphine)palladium(II) chloride catalyst.
- Base: Sodium carbonate.
- Solvent: THF-water or THF-toluene-water mixture.
- Conditions: Reflux or elevated temperature under inert atmosphere.
- Workup: Distill solvents, add water to precipitate product, filter and dry.
Step 2: Deprotection
- Treat the tetrahydropyranyl-protected pyrazole with aqueous 30% HCl in methanol at 0–15 °C to remove the tetrahydropyranyl protecting group.
- Stir for 0.5 to 5 hours.
- Neutralize with aqueous ammonia.
- Add water gradually and stir for 6 to 24 hours.
- Cool to 0–5 °C to precipitate the final product.
-
- Allows for the introduction of complex substituents via coupling.
- Controlled deprotection yields the free pyrazole with the tetrahydropyran substituent intact.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Michael-type addition & cyclization | Hydrazine derivative + (ethoxymethylene)malononitrile | Reflux in EtOH or TFE, N2 atmosphere | 47–84% | Simple, one-step, high regioselectivity |
| Suzuki coupling + deprotection | Pyrazole boronic ester + aryl halide + Pd catalyst | THF-water, base, reflux; then acid deprotection | Not specified | Suitable for complex substitutions, multi-step |
Research Findings and Analysis
- The Michael-type addition method provides a straightforward route to 5-amino-1-substituted pyrazole-4-carbonitriles with good to excellent yields depending on the substituent and solvent used.
- The regioselectivity is high, with exclusive formation of the 5-amino isomer.
- Solvent choice critically affects yield and reaction rate; protic solvents like ethanol and trifluoroethanol are preferred.
- The Suzuki coupling method enables the introduction of the tetrahydropyran substituent via a protected pyrazole intermediate, which is then deprotected under mild acidic conditions to yield the target compound.
- This method is more complex but allows for greater structural diversity and is applicable in pharmaceutical intermediate synthesis.
- Both methods require careful purification, typically by column chromatography or crystallization, to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The amino group and other functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular features of 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile and its analogs, highlighting substituent variations and their implications:
Key Structural and Functional Insights
This property is advantageous in drug design for enhancing bioavailability . In contrast, sulfone-containing analogs (e.g., 1,1-dioxidotetrahydro-3-thienyl) exhibit higher polarity, which may limit membrane permeability but improve metabolic stability .
Oxygen and sulfur-containing substituents (tetrahydro-2H-pyran-4-yl, sulfone) modulate electron density, influencing interactions with enzymatic targets such as kinases or cytochrome P450 enzymes .
Biological Activity Trends: Aromatic substituents (e.g., 8-fluoroquinolin-4-yl) are associated with DNA intercalation or kinase inhibition due to planar structures and π-π interactions . Heterocyclic substituents (e.g., pyridinyl) may enhance binding to metalloenzymes or receptors requiring coordination with nitrogen atoms .
Biological Activity
5-Amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazoles are known for their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a pyrazole ring substituted with an amino group and a tetrahydro-pyran moiety. Its structural characteristics contribute to its biological activity, particularly in modulating various biochemical pathways.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from the pyrazole nucleus have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, some compounds exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The antimicrobial potential of this compound has been explored against several bacterial strains. A notable study tested various pyrazole derivatives against E. coli and S. aureus, revealing that certain modifications enhance antimicrobial efficacy. The presence of specific functional groups, such as aliphatic amides, was found to be crucial for activity .
3. Anticancer Activity
Pyrazole derivatives have also been investigated for their anticancer properties. In vitro studies demonstrated that certain compounds could inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, modifications in the pyrazole structure led to enhanced activity against various cancer cell lines, suggesting that structural optimization can yield more potent anticancer agents .
Case Studies
Several case studies highlight the biological activity of this compound:
Structure-Activity Relationship (SAR)
The SAR studies indicate that specific substitutions on the pyrazole ring can significantly influence biological activity. For example:
- Amino Group : Enhances interaction with biological targets.
- Tetrahydropyran Moiety : Contributes to improved solubility and bioavailability.
These modifications can lead to increased potency against various diseases, particularly in inflammatory and infectious conditions.
Q & A
Q. What synthetic methodologies are effective for preparing 5-amino-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbonitrile, and what purification techniques are recommended?
Methodological Answer: The compound can be synthesized via cyclocondensation reactions using precursors such as triazenylpyrazoles. For example, triazenyl intermediates undergo azide-mediated transformations under controlled temperatures (e.g., 50°C in methylene chloride with azido(trimethyl)silane and trifluoroacetic acid) to yield pyrazole-4-carbonitriles . Purification typically involves flash chromatography on silica gel with gradient elution (e.g., cyclohexane/ethyl acetate), achieving >85% yield. Dry-loading with Celite® is recommended to prevent column clogging .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Key techniques include:
- 1H/13C NMR : To confirm substituent positions and hydrogen environments. For pyrazole derivatives, aromatic protons appear between δ 6.09–9.67 ppm, while NH2 groups resonate as singlets near δ 9.67 .
- IR Spectroscopy : Identifies functional groups (e.g., CN stretch at ~2242 cm⁻¹, NH stretches at ~3237 cm⁻¹) .
- Mass Spectrometry (EI/HRMS) : Validates molecular weight (e.g., m/z 134.0335 for C4H2N6 derivatives) and fragmentation patterns .
Q. Table 1: Representative Spectroscopic Data
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR (DMSO) | δ 13.66 (s, 1H, NH), 8.55 (s, 1H, pyrazole) | |
| IR (ATR) | 2242 cm⁻¹ (CN), 2138 cm⁻¹ (azide) | |
| HRMS | m/z 134.0337 (C4H2N6) |
Advanced Research Questions
Q. How do substituents on the pyrazole ring influence isomer ratios in methylation reactions?
Methodological Answer: The ratio of isomers in methylation reactions depends on steric and electronic effects of substituents. For example, bulkier groups at the 4-position (e.g., tetrahydro-2H-pyran-4-yl) favor specific regioisomers by restricting rotational freedom during alkylation. Computational modeling (DFT) can predict isomer distribution by analyzing transition-state energies . Experimental validation involves LC-MS monitoring and fractional crystallization to isolate isomers .
Q. What strategies are used to analyze intermolecular interactions in the crystal structure of pyrazole derivatives?
Methodological Answer: X-ray crystallography reveals supramolecular interactions such as hydrogen bonding (N–H···N) and π-π stacking. For example, in 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, NH2 groups form hydrogen bonds with adjacent nitrile moieties, stabilizing the lattice . Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals), while Cambridge Structural Database (CSD) comparisons contextualize findings .
Q. How can reaction parameters be optimized to enhance yield in multi-step syntheses?
Methodological Answer: Key parameters include:
- Temperature Control : Slow warming (0°C → 50°C) minimizes side reactions during azide incorporation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, CH2Cl2) improve solubility of intermediates .
- Catalyst Screening : Biocatalysts like guar gum enhance regioselectivity in cyclization steps .
- Real-Time Monitoring : LC-MS tracks reaction progress, enabling timely termination to prevent decomposition .
Q. How can computational methods aid in predicting the reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For pyrazole-4-carbonitriles, the nitrile group’s electron-withdrawing nature lowers LUMO energy, favoring nucleophilic attack at the 4-position. Molecular docking studies further assess binding affinities for biological targets (e.g., enzyme active sites) .
Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for structurally similar pyrazole derivatives?
Methodological Answer: Variations in melting points (e.g., 228–229°C vs. literature 229–230°C ) may arise from impurities or polymorphic forms. Researchers should:
- Re-crystallize samples using multiple solvents (e.g., ethanol, ethyl acetate).
- Perform Differential Scanning Calorimetry (DSC) to detect polymorphs.
- Cross-validate with elemental analysis (C, H, N) to confirm purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
